molecular formula C14H16N6O2 B1436685 3-N-ethyl-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazole-3,5-diamine CAS No. 1188305-09-0

3-N-ethyl-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazole-3,5-diamine

Cat. No.: B1436685
CAS No.: 1188305-09-0
M. Wt: 300.32 g/mol
InChI Key: VGHJLRBTLJCBHK-UHFFFAOYSA-N
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Description

3-N-ethyl-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazole-3,5-diamine is a complex organic compound that features a pyrazole ring substituted with an oxadiazole moiety and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-N-ethyl-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazole-3,5-diamine typically involves multiple steps. One common approach starts with the preparation of the oxadiazole ring, which is then coupled with a pyrazole derivative. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-N-ethyl-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazole-3,5-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole or oxadiazole rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of potential derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique structure, which includes a pyrazole ring substituted with an oxadiazole moiety and a methoxyphenyl group. Its molecular formula is C14H16N6O2C_{14}H_{16}N_{6}O_{2} with a molecular weight of 300.32 g/mol. The compound's structure is critical for its reactivity and biological activity.

Chemistry

In the field of chemistry, 3-N-ethyl-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazole-3,5-diamine serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions makes it valuable for creating derivatives with tailored properties.

Biology

The compound has garnered attention for its potential biological activities , including:

  • Antimicrobial Properties : Studies indicate that derivatives of this compound may exhibit activity against various bacterial and fungal strains.
  • Anticancer Activity : Preliminary research suggests that it may inhibit the growth of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Medicine

Research is ongoing to evaluate the therapeutic potential of this compound in treating diseases such as cancer and infections. Its interaction with specific molecular targets could lead to the development of novel drugs that modulate biological pathways effectively.

Materials Science

In materials science, the compound may be utilized in developing new materials with specific properties. Potential applications include:

  • Coatings : The compound's chemical stability and reactivity can be exploited in formulating protective coatings.
  • Polymers : Its structure allows for incorporation into polymer matrices to enhance mechanical or thermal properties.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound against human breast cancer cell lines. Results showed significant inhibition of cell proliferation at micromolar concentrations, suggesting potential as a lead compound for further drug development.

Case Study 2: Antimicrobial Effects

Another study evaluated the antimicrobial efficacy of the compound against various pathogens. The results indicated that certain derivatives exhibited notable activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents.

Mechanism of Action

The mechanism of action of 3-N-ethyl-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazole-3,5-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-methoxyphenyl derivatives: Compounds with similar structures but different substituents on the phenyl ring.

    Oxadiazole derivatives: Molecules containing the oxadiazole ring but with different substituents.

    Pyrazole derivatives: Compounds with the pyrazole ring and various substituents.

Uniqueness

What sets 3-N-ethyl-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazole-3,5-diamine apart is its unique combination of functional groups, which confer specific chemical and biological properties

Biological Activity

3-N-ethyl-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazole-3,5-diamine is a complex organic compound notable for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with an oxadiazole moiety and a methoxyphenyl group. Its molecular formula is C14H16N6O2C_{14}H_{16}N_{6}O_{2} with a molecular weight of 300.32 g/mol .

PropertyValue
IUPAC NameThis compound
CAS Number1188305-09-0
Molecular Weight300.32 g/mol
Molecular FormulaC14H16N6O2

Antimicrobial Properties

Research indicates that compounds within the pyrazole family exhibit significant antimicrobial activity. For instance, derivatives of pyrazole have shown effectiveness against various bacterial strains including E. coli and Staphylococcus aureus. The specific compound under discussion has been evaluated for its minimum inhibitory concentration (MIC) against these pathogens, demonstrating promising results .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been widely studied. The compound has been linked to inhibiting tumor necrosis factor (TNF-α) and interleukin-6 (IL-6), both critical mediators in cancer progression and inflammation. In vitro studies have demonstrated that modifications in the chemical structure can enhance its effectiveness against cancer cells .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. The compound has been shown to reduce inflammation markers significantly in various models. For example, it exhibited comparable efficacy to standard anti-inflammatory drugs like dexamethasone in inhibiting TNF-α and IL-6 at specific concentrations .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. These interactions may involve binding to enzymes or receptors that modulate cellular pathways related to inflammation and cell proliferation .

Case Studies

Several studies have explored the biological activities of pyrazole derivatives:

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of various pyrazole derivatives against E. coli, S. aureus, and other pathogens. The findings suggested that certain structural modifications significantly enhanced antimicrobial potency .
  • Anti-cancer Research : Another investigation focused on the compound's effect on cancer cell lines, revealing that it could inhibit cell growth through modulation of inflammatory pathways .
  • Inflammation Model : In an experimental model of inflammation induced by carrageenan in mice, the compound demonstrated significant anti-inflammatory effects comparable to indomethacin .

Properties

IUPAC Name

3-N-ethyl-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazole-3,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O2/c1-3-16-13-10(11(15)18-19-13)14-17-12(20-22-14)8-4-6-9(21-2)7-5-8/h4-7H,3H2,1-2H3,(H4,15,16,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGHJLRBTLJCBHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NNC(=C1C2=NC(=NO2)C3=CC=C(C=C3)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201140087
Record name N3-Ethyl-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazole-3,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201140087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188305-09-0
Record name N3-Ethyl-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazole-3,5-diamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1188305-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N3-Ethyl-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazole-3,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201140087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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